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molecular formula C6H2BrF2NO2 B137541 5-Bromo-1,3-difluoro-2-nitrobenzene CAS No. 147808-42-2

5-Bromo-1,3-difluoro-2-nitrobenzene

Cat. No. B137541
M. Wt: 237.99 g/mol
InChI Key: ABAGKHWCTWMUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096624B2

Procedure details

A solution of 4-bromo-2,6-difluoroaniline (4.75 g, 22.8 mmol) in TFA (50.2 mL) and AcOH (50.2 mL) was charged with sodium perborate tetrahydrate (16.0 g, 104 mmol). The reaction was warmed to 60° C. and heated for 24 h. The reaction was quenched with water (10 mL) and extracted with EtOAc (15 mL). The organic layer was washed with brine (10 mL) and dried over anhydrous Na2SO4. The organic layer was concentrated under reduced pressure to yield a yellow solid. The material was purified by silica gel chromatography on an ISCO combi-flash Rf system using Heptane/EtOAc (100:0→90:10) as eluent. The fractions containing product were combined and concentrated under reduced pressure to yield a white solid, 2.28 g (42% yield). 1H NMR (CDCl3, 400 MHz): δ=7.31-7.35 (m, 2 H).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
50.2 mL
Type
solvent
Reaction Step One
Name
Quantity
50.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.B1([O-])OO1.[OH2:15].[OH2:16].O.O.[Na+]>C(O)(C(F)(F)F)=O.CC(O)=O>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([N+:6]([O-:16])=[O:15])=[C:4]([F:10])[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Name
Quantity
16 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
50.2 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50.2 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (15 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
The material was purified by silica gel chromatography on an ISCO combi-flash Rf system
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a white solid, 2.28 g (42% yield)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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